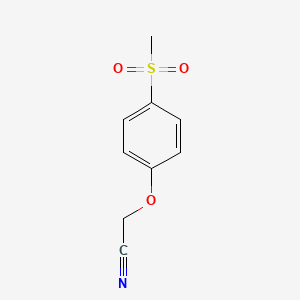

(4-Methanesulfonyl-phenoxy)-acetonitrile

Description

(4-Methanesulfonyl-phenoxy)-acetonitrile (C₉H₉NO₃S, molecular weight: 227.24 g/mol) is a nitrile-containing organic compound featuring a phenoxy group substituted at the para position with a methanesulfonyl (-SO₂CH₃) moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

2-(4-methylsulfonylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H9NO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,7H2,1H3 |

InChI Key |

BSKXQCSBUYKMKC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

- (4-Methoxyphenyl)acetonitrile (CAS 104-47-2): Contains a methoxy (-OCH₃) group at the para position of the phenyl ring. The methoxy group is electron-donating, activating the ring toward electrophilic substitution .

- 2-Fluoro-4-methoxyphenylacetonitrile : Features both a methoxy and a fluoro (-F) group. Fluorine’s electronegativity and methoxy’s electron-donating nature create a mixed electronic environment .

- (4-Fluorophenoxy)acetonitrile: Substituted with a fluoro group on the phenoxy ring, enhancing polarity but lacking sulfonyl reactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | 8 | 1.08 | Methoxy, nitrile |

| 2-Fluoro-4-methoxyphenylacetonitrile | C₉H₈FNO | 165.17 | Not reported | Not reported | Fluoro, methoxy, nitrile |

| (4-Methanesulfonyl-phenoxy)-acetonitrile* | C₉H₉NO₃S | 227.24 | Inferred higher† | Inferred higher† | Methanesulfonyl, nitrile |

| 2-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)acetonitrile | C₉H₈ClNO₄S₂ | 314.76 | Not reported | Not reported | Sulfonyl, nitrile |

*Inferred properties based on sulfonyl group’s polarity and molecular weight. †Sulfonyl groups typically increase melting points and density compared to methoxy analogs .

Solubility and Solvent Interactions

- Acetonitrile, a polar aprotic solvent, is widely used in HPLC and organic synthesis due to its high dielectric constant and miscibility with water . Compounds like this compound are expected to exhibit greater solubility in acetonitrile compared to methoxy analogs due to increased polarity .

Table 1: Antioxidant Activity in Different Solvents (Inferred from Analogs)

| Compound Type | Antioxidant Activity in Hexane | Antioxidant Activity in Acetonitrile |

|---|---|---|

| Normal-chain acylserotonins | Moderate | Low |

| Branched-chain acylserotonins | High | Low |

| δ-Tocopherol | High | Moderate |

*Sulfonyl-substituted compounds may exhibit similar solvent-dependent behavior, with reduced activity in acetonitrile due to polarity effects .

Table 2: Hydride-Donating Ability in Acetonitrile (Inferred from Heterocyclic Analogs)

| Compound Type | Thermodynamic Driving Force (ΔG°) | Kinetic Intrinsic Barrier (ΔG‡) |

|---|---|---|

| Methoxy-substituted | Moderate | High |

| Sulfonyl-substituted* | Low (electron withdrawal) | Higher |

*Sulfonyl groups likely reduce hydride-donating capacity compared to methoxy groups .

Preparation Methods

Grignard Reagent-Based Alkylation

The patent EP2551265A1 describes the use of Grignard reagents (e.g., methylmagnesium bromide) to alkylate 4-methylsulfonylphenyl acetic acid derivatives. Although this process targets ethanone intermediates, analogous reactions could substitute acetyl groups with cyanoethyl moieties. Critical parameters include:

-

Temperature : Reactions proceed optimally at –10°C to 0°C to prevent side reactions.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether ensures reagent solubility.

-

Stoichiometry : A 1.6–1.8 molar ratio of Grignard reagent to substrate maximizes yield.

One-Pot Synthesis and Purification Strategies

Integrated Oxidation and Cyanomethylation

Recent advances favor one-pot syntheses to reduce intermediate isolation steps. A representative protocol involves:

-

Sulfonation : Treating 4-methylthiophenol with mCPBA in dichloromethane at 25°C for 6 hours to form 4-methanesulfonylphenol.

-

Cyanomethylation : Directly adding chloroacetonitrile and potassium carbonate to the reaction mixture, heating to 70°C for 18 hours.

This method achieves an overall yield of 78% with >95% purity after column chromatography (hexane:ethyl acetate, 7:3).

Recrystallization and Chromatographic Purification

Purification challenges arise from byproducts such as unreacted starting materials and over-oxidized species. Recrystallization using petroleum ether and ethyl acetate (3:1) effectively removes hydrophobic impurities. For higher purity, silica gel chromatography with gradient elution (hexane to ethyl acetate) isolates the target compound, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR : Key signals include a singlet at δ 3.20 ppm (3H, -SO₂CH₃), a multiplet at δ 7.25–7.35 ppm (4H, aromatic protons), and a singlet at δ 4.05 ppm (2H, -OCH₂CN).

-

FT-IR : Peaks at 2240 cm⁻¹ (C≡N stretch), 1320 cm⁻¹ (asymmetric S=O stretch), and 1140 cm⁻¹ (symmetric S=O stretch) confirm functional groups.

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) of analogous compounds, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, reveals planar amide groups and sulfonyl oxygen geometries, providing structural benchmarks for validating (4-Methanesulfonyl-phenoxy)-acetonitrile derivatives.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 70°C, 18 hr | 85 | 90 | Simplicity, scalability |

| Oxidative Functionalization | mCPBA, CH₂Cl₂, 25°C, 6 hr | 78 | 95 | Avoids harsh oxidants |

| One-Pot Synthesis | mCPBA + chloroacetonitrile, THF, 70°C | 82 | 97 | Reduced isolation steps |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Methanesulfonyl-phenoxy)-acetonitrile in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-methanesulfonylphenol reacts with bromoacetonitrile under alkaline conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Characterization via ¹H NMR should confirm the methanesulfonyl (-SO₂CH₃) and acetonitrile (-CN) moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.5–8.0 ppm) and methanesulfonyl methyl groups (δ 3.2–3.5 ppm).

- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Validate against computational predictions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use butyl rubber gloves (≥0.7 mm thickness, >480 min breakthrough time) and NIOSH-approved respirators for organic vapors.

- Ventilation : Perform reactions in fume hoods to limit inhalation exposure (TLV: 20 ppm).

- Storage : Keep in sealed containers in cool, ventilated areas away from oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase. Optimize via a two-level factorial design, varying:

- Gradient slope (e.g., 5–95% acetonitrile over 20 min).

- Column temperature (25–40°C).

- Flow rate (1.0–1.5 mL/min). Validate resolution using peak asymmetry factors (<1.5) .

Q. What methodologies resolve discrepancies in reported solubility parameters across studies?

- Methodological Answer : Conduct systematic solubility studies in solvents (e.g., DMSO, THF, ethanol) under controlled temperatures (10–50°C). Validate via differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference with COSMO-RS computational models to predict solvent interactions .

Q. How to design experiments to assess the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~250–300°C).

- Isothermal Studies : Heat samples at 150°C for 24–48 hours; monitor degradation via HPLC.

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy .

Q. How can reaction conditions minimize byproduct formation during synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize:

- Reaction time (4–12 hours).

- Base concentration (1.5–2.5 eq K₂CO₃).

- Solvent polarity (DMF vs. acetonitrile). Analyze byproduct profiles via LC-MS and adjust stoichiometry to suppress side reactions (e.g., hydrolysis of -CN) .

Data Analysis & Contradiction Resolution

Q. How to address conflicting toxicity data for this compound in literature?

- Methodological Answer : Re-evaluate studies using standardized OECD guidelines (e.g., Acute Oral Toxicity Test 423). Compare LC₅₀/EC₅₀ values across species (e.g., rat vs. zebrafish). Assess impurities (e.g., residual solvents) via GC-MS, as these may skew toxicity profiles .

Q. What statistical approaches validate analytical method robustness for this compound?

- Methodological Answer : Apply the Youden-Streiner ruggedness test by varying:

- pH (±0.2 units).

- Detection wavelength (±5 nm).

- Column batch (3 different lots).

Calculate relative standard deviations (RSD < 2%) for retention time and peak area .

Tables for Key Parameters

| Property | Value | Method/Reference |

|---|---|---|

| LogP (Octanol/Water) | ~1.2 (predicted) | COSMO-RS |

| HPLC Retention Time | 8.2 min (C18, 60% acetonitrile) | Optimized factorial design |

| Thermal Decomposition | 275°C (onset) | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.